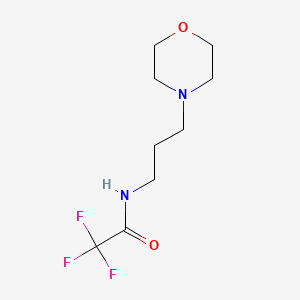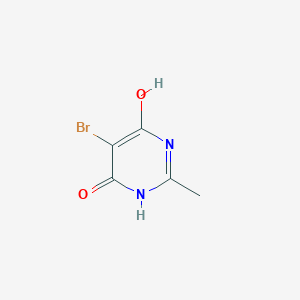
2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid
Übersicht
Beschreibung
“2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid” is a compound with the molecular formula C20H17NO4 . It is also known by other names such as “®-2-(Fmoc-amino)-4-pentynoic acid” and “2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)PENT-4-YNOIC ACID” among others .
Molecular Structure Analysis
The InChI code for this compound is1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23) . This indicates the specific arrangement of atoms in the molecule. The compound has a molecular weight of 335.4g/mol . Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 75.6, a heavy atom count of 25, and a complexity of 529 . It has a rotatable bond count of 6, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . The compound is canonicalized .Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
Specific Scientific Field
Summary of the Application
The compound is used in the modification of amino acids. The C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester. However, standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups .
Methods of Application or Experimental Procedures
The compound is used in a reaction that involves the use of calcium (II) iodide as a protective agent for the Fmoc protecting group. The reaction is optimized for a broad scope of amino esters .
Results or Outcomes
The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Application in Polymer Science
Specific Scientific Field
Summary of the Application
The compound is used in the preparation of a bionic hydrogel stabilized with a physiologically occurring, bifunctional biomolecule, L-lysine, co-assembled with other amino acids or peptides .
Methods of Application or Experimental Procedures
The compound is co-assembled with other amino acids or peptides (such as a modified amino acid (Fmoc-serine or Fmoc-glutamic acid) or a tripeptide (Fmoc-Gly-Gly-Gly)) .
Results or Outcomes
The introduction of a copartner aims to improve hydrogel characteristics from a morphological, rheological and structural point of view .
Application in Nanoscience
Specific Scientific Field
Summary of the Application
Fmoc-amino acids, including “2-(Fmoc-amino)-4-pentynoic acid”, are highly valuable elements in nanoscience. They have been shown to co-assemble with other molecules into nanovesicles that can serve as catalysts .
Methods of Application or Experimental Procedures
The compound is co-assembled with other molecules such as phthalocyanine into nanovesicles .
Results or Outcomes
The co-assembly of Fmoc-amino acids with phthalocyanine into nanovesicles has been demonstrated, opening up potential applications in catalysis .
Application in Drug Delivery
Specific Scientific Field
Summary of the Application
Fmoc-amino acids have been successfully included in nanocomposite structures for drug delivery .
Methods of Application or Experimental Procedures
The compound is incorporated into nanocomposite structures, which can then be used to deliver drugs .
Results or Outcomes
The inclusion of Fmoc-amino acids in nanocomposite structures has been successful, suggesting potential applications in drug delivery .
Application in Bio-Templating and Cell Cultivation
Specific Scientific Field
Bio-Templating and Cell Cultivation
Summary of the Application
Fmoc-modified amino acids, including “2-(Fmoc-amino)-4-pentynoic acid”, are used as low molecular weight hydrogelators. The resulting gels have applications in cell culturing, sensing, encapsulation, and electronic materials .
Methods of Application or Experimental Procedures
The compound is used in the formation of hydrogels, which are typically a few tens of nanometers in diameter and can be microns in length .
Results or Outcomes
The hydrogels formed from Fmoc-amino acids have shown potential for applications in cell culturing, sensing, encapsulation, and electronic materials .
Application in Peptide Synthesis
Specific Scientific Field
Summary of the Application
Fmoc-amino acids, including “2-(Fmoc-amino)-4-pentynoic acid”, are used in Solid Phase Peptide Synthesis (SPPS). This method is particularly useful when unnatural modifications or introduction of site-specific tags are required .
Methods of Application or Experimental Procedures
The compound is used in SPPS, a method that allows for the synthesis of peptides in larger quantities .
Results or Outcomes
The use of Fmoc-amino acids in SPPS has been successful, suggesting potential applications in the synthesis of peptides for various studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases, etc .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMNCKHNMRKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic Acid | |
CAS RN |
191215-87-9 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)

![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)


![1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1335184.png)






